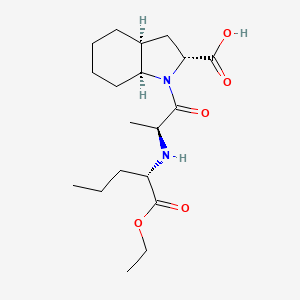

2-epi-Perindopril, (2R)-

説明

2-epi-Perindopril, (2R)- is a stereoisomer of perindopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The compound is characterized by a distinct stereochemical configuration at the C2 position, which differentiates it from the active pharmaceutical ingredient (API) perindopril. As an epimer, its biological activity is significantly altered due to reduced binding affinity to the ACE enzyme .

特性

CAS番号 |

145513-38-8 |

|---|---|

分子式 |

C19H32N2O5 |

分子量 |

368.5 g/mol |

IUPAC名 |

(2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16+/m0/s1 |

InChIキー |

IPVQLZZIHOAWMC-UVPYHEFZSA-N |

異性体SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O |

正規SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |

製品の起源 |

United States |

準備方法

The synthesis of 2-epi-Perindopril, (2R)-, involves the epimerization of perindopril. This process typically includes the use of specific reagents and conditions to achieve the desired stereochemistry.

化学反応の分析

2-epi-Perindopril, (2R)-, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

2-epi-Perindopril, (2R)-, has several scientific research applications, including:

Chemistry: It is used to study the stereochemistry and epimerization processes of ACE inhibitors.

Biology: It is used in research to understand the biological activity and metabolism of ACE inhibitors.

Medicine: It is used to investigate the pharmacokinetics and pharmacodynamics of perindopril and its epimers.

Industry: It is used in the development and testing of new antihypertensive drugs.

作用機序

The mechanism of action of 2-epi-Perindopril, (2R)-, involves its interaction with the angiotensin-converting enzyme (ACE). due to its almost inactive nature, it does not significantly inhibit ACE or affect the renin-angiotensin-aldosterone system (RAAS) like perindopril does. The molecular targets and pathways involved are similar to those of perindopril but with reduced efficacy .

類似化合物との比較

Key Chemical Properties :

- CAS Number : 145513-45-7

- Molecular Formula : C₁₉H₃₂N₂O₅

- Synonyms: 1'',2-Di-epi-perindopril; (1''R,2R)-Perindopril; Perindopril tert-butylamine impurity W .

This compound is primarily studied as a process-related impurity during perindopril synthesis and is pharmacologically inactive .

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The table below compares 2-epi-Perindopril, (2R)- with other perindopril impurities and related compounds:

Key Observations :

- Stereochemical Impact : The (2R) configuration in 2-epi-Perindopril disrupts the spatial arrangement required for ACE binding, rendering it inactive. In contrast, the (2S) configuration in the API is critical for enzymatic interaction .

- Functional Groups : All compounds retain the indole-2-carboxylic acid backbone but differ in substituents (e.g., tert-butylamine in impurities) or stereochemistry .

Pharmacokinetic and Pharmacodynamic Comparisons

While 2-epi-Perindopril, (2R)- lacks clinical pharmacokinetic data due to its inactive status, comparisons with active analogs like perindopril highlight mechanistic divergences:

Q & A

Q. How do I balance patentability concerns with the need for methodological transparency in 2-epi-Perindopril research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。